![molecular formula C7H8N2O B1602816 2-Cyclopropylpyrimidin-5-ol CAS No. 73901-41-4](/img/structure/B1602816.png)
2-Cyclopropylpyrimidin-5-ol
Overview
Description
Scientific Research Applications
Antiviral and Antiretroviral Applications
Research on derivatives of 2-Cyclopropylpyrimidin-5-ol has revealed promising antiviral properties. For example, derivatives have shown marked inhibition of retrovirus replication in cell culture, highlighting the potential for treating viral infections including HIV (Hocková et al., 2003). Another study synthesized methylenecyclopropane analogues of nucleosides, demonstrating significant activity against human and murine cytomegalovirus, thus offering another avenue for antiviral therapy (Zhou et al., 2004).
Anticancer Research
Compounds related to this compound have been explored for their anticancer potential. For instance, derivatives have been investigated for their ability to inhibit Src/Abl kinase, a key target in cancer therapy, demonstrating significant antitumor activity in preclinical assays (Lombardo et al., 2004).
Chemical Synthesis and Methodology
Research has also focused on the development of efficient synthesis methods for compounds involving this compound. A notable example is the one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating an efficient method for synthesizing compounds with potential biological activities (Reddy et al., 2014).
Antimicrobial Activity
Derivatives have shown significant antimicrobial activity, suggesting their potential use in combating bacterial and fungal infections. For example, substituted thiazolo[3,2-a]pyrimidine derivatives exhibited moderate antimicrobial activity, underscoring the versatility of this compound derivatives in developing new antimicrobials (Moty et al., 2013).
Photoluminescence and Electrocatalytic Properties
Additionally, subnanometer-sized copper clusters protected by 2-mercapto-5-n-propylpyrimidine have been synthesized, displaying notable photoluminescence and electrocatalytic properties, opening up new applications in materials science and catalysis (Wei et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-cyclopropylpyrimidin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-3-8-7(9-4-6)5-1-2-5/h3-5,10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHDEOIRMUTVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600838 | |
Record name | 2-Cyclopropylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73901-41-4 | |
Record name | 2-Cyclopropylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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